![molecular formula C20H16ClN5O2 B2421619 2-[1-(3-氯苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]-N-甲基-N-苯基乙酰胺 CAS No. 895019-71-3](/img/structure/B2421619.png)

2-[1-(3-氯苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]-N-甲基-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

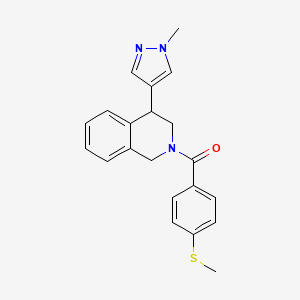

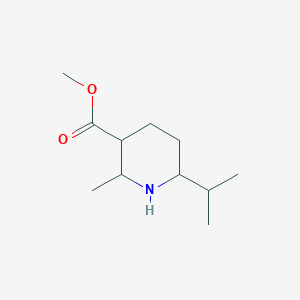

The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound was not found in the retrieved papers.科学研究应用

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have demonstrated antibacterial potential. Researchers have reported their effectiveness against bacterial strains, making them promising candidates for combating infections .

Antifungal Properties

The same pyrazoline scaffold has also shown antifungal activity. These compounds could be explored further for their efficacy in treating fungal infections .

Antiparasitic Applications

Pyrazolines may exhibit activity against parasites. Investigating their effects on various parasitic organisms could provide valuable insights for drug development .

Anti-Inflammatory Effects

Some pyrazolines possess anti-inflammatory properties. Understanding their mechanisms of action and potential applications in managing inflammatory conditions is crucial .

Antidepressant Potential

Certain pyrazoline derivatives have been investigated for their antidepressant effects. These compounds may modulate neurotransmitter systems and impact mood disorders .

Anticonvulsant Activity

Researchers have explored pyrazolines as potential anticonvulsants. Their ability to influence neuronal excitability warrants further investigation .

Antioxidant Properties

Pyrazolines may act as antioxidants, protecting cells from oxidative stress. Investigating their impact on reactive oxygen species (ROS) and cellular components is essential .

Antitumor Research

While more studies are needed, pyrazolines have shown promise as antitumor agents. Their effects on cancer cells and potential mechanisms of action are areas of interest .

作用机制

Target of Action

The primary targets of this compound are DAPK1 and ZIPK (DAPK3) . These are serine/threonine kinases involved in a range of cellular processes, including apoptosis, autophagy, and smooth muscle contraction . The compound also targets PIM3 , a proto-oncogene with serine/threonine kinase activity .

Mode of Action

This compound acts as an ATP-competitive inhibitor of DAPK1, ZIPK, and PIM3 . It binds to these kinases with high affinity, preventing ATP from binding and thus inhibiting the phosphorylation process . This results in a reduction of the kinases’ activity, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of DAPK1, ZIPK, and PIM3 affects several biochemical pathways. For instance, the inhibition of DAPK1 and ZIPK can lead to a reduction in relative RLC20 phosphorylation in both basal and sphingosine 1-phosphate (S1P) activated states in human aortic smooth muscle cells . This can result in a decrease in smooth muscle contractility .

Result of Action

The compound’s action leads to a reduction in the contractile forces generated by intact mouse aorta in aortic tissue . It also reduces the contractile force, RLC20 phosphorylation, and MYPT1 phosphorylation in Ca 2+ -sensitized rabbit ileum . These results suggest that the compound could have potential therapeutic applications in conditions related to smooth muscle contractility .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other compounds or drugs could potentially affect its action through drug-drug interactions

属性

IUPAC Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c1-24(15-7-3-2-4-8-15)18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-9-5-6-14(21)10-16/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNNZKJWGJJPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2421537.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2421539.png)

amine](/img/structure/B2421543.png)

![4-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2421547.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2421551.png)

![3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B2421552.png)

![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421556.png)